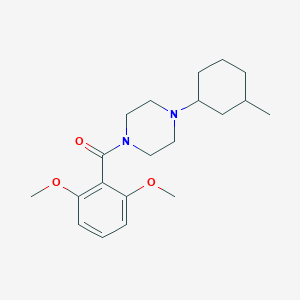
1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine, also known as DMCP, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in research. DMCP is a piperazine derivative that has been shown to have unique biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine is not yet fully understood, but it is believed to involve the modulation of serotonin signaling in the brain. Specifically, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been shown to act as a partial agonist at the 5-HT1A receptor, which can lead to an increase in serotonin release and subsequent modulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on serotonin signaling, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has also been found to modulate the activity of other neurotransmitters, including dopamine and norepinephrine. Additionally, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for further study in the field of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine for lab experiments is its ability to selectively target the serotonin 5-HT1A receptor, which is a key player in mood regulation. Additionally, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been shown to have a relatively low toxicity profile, making it a safe compound for use in animal studies. However, one limitation of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine is its relatively low potency compared to other compounds that target the 5-HT1A receptor, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine. One area of interest is in the development of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine derivatives with increased potency and selectivity for the 5-HT1A receptor. Additionally, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its anti-inflammatory and antioxidant effects. Finally, further research is needed to fully understand the mechanism of action of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine and its effects on neurotransmitter signaling in the brain.
Méthodes De Synthèse
The synthesis of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine is a complex process that involves several steps. The first step involves the reaction of 2,6-dimethoxybenzoyl chloride with 3-methylcyclohexylamine to form the intermediate 1-(2,6-dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine. This intermediate is then purified and further reacted with hydrochloric acid to form the final product, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine.
Applications De Recherche Scientifique
1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the field of neuroscience, where 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been shown to have unique effects on the central nervous system. Specifically, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been found to have an affinity for the serotonin 5-HT1A receptor, which plays a key role in regulating mood and anxiety.
Propriétés
Formule moléculaire |
C20H30N2O3 |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
(2,6-dimethoxyphenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H30N2O3/c1-15-6-4-7-16(14-15)21-10-12-22(13-11-21)20(23)19-17(24-2)8-5-9-18(19)25-3/h5,8-9,15-16H,4,6-7,10-14H2,1-3H3 |
Clé InChI |
MAAIIVIYJZJRBX-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC |
SMILES canonique |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247446.png)
![1-[1-(3-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247447.png)
![1-Methyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B247448.png)
![4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247449.png)
![1-[1-(3-Fluorobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247451.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247452.png)
![1-Methyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247453.png)
![1'-(Bicyclo[2.2.1]hept-2-yl)-4-methyl-1,4'-bipiperidine](/img/structure/B247456.png)
![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)


![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)

![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)